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Compound of Interest

Compound Name: Abyssinone IV

Cat. No.: B15285770

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abyssinone IV is a prenylated flavanone isolated from the plant species Erythrina abyssinica
and other related species.[1] As a member of the flavonoid family, it exhibits a range of
biological activities that are of interest to the pharmaceutical and nutraceutical industries.
Accurate structural elucidation and characterization are paramount for any further investigation
into its therapeutic potential. This document provides detailed application notes and
experimental protocols for the analysis of Abyssinone IV using Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the
structural determination of natural products.

Molecular Structure

IUPAC Name: 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-
4-one

Molecular Formula: C2sH2804
Molecular Weight: 392.5 g/mol

Exact Mass: 392.1988
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of
organic molecules. For Abyssinone IV, a combination of *H NMR, 13C NMR, and 2D NMR
experiments (such as COSY, HSQC, and HMBC) is required to assign all proton and carbon
signals. The following data is based on the originally reported values in CDCls.

Table 1: tH and 3C NMR Spectroscopic Data for Abyssinone IV (in CDClIs)
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)

2 79.5 5.35 (dd, 12.9, 3.0)

s 434 3.08 (dd, 17.1, 12.9), 2.80 (dd,
17.1, 3.0)

4 196.5 -

4a 102.9 -

5 162.6 7.80 (d, 8.7)

6 96.3 6.45 (dd, 8.7, 2.4)

7 164.8 -

8 95.3 6.38 (d, 2.4)

8a 162.6 -

1 130.8 -

2',6' 128.0 7.25 (s)

3,5 115.5 -

4 155.0 -

1" 225 3.30 (d, 7.2)

2" 122.5 5.25 (t, 7.2)

3" 132.0 -

4" 25.8 1.80 (s)

5" 17.9 1.75 (s)

1" 225 3.30 (d, 7.2)

2" 122.5 5.25(t, 7.2)

3" 132.0 -

4™ 25.8 1.80 (s)
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5" 17.9 1.75 (s)

Note: The data presented is a representative compilation based on the original literature.
Chemical shifts and coupling constants may vary slightly depending on the solvent and
instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, which aids in confirming the molecular weight and provides clues about its structure.

Table 2: High-Resolution Mass Spectrometry Data for Abyssinone IV

lon Calculated m/z Observed m/z
[M+H]* 393.2066 393.2060
[M+NaJ* 415.1885 415.1879
[M-H]- 391.1915 391.1921

Predicted Fragmentation Pattern:

The prenyl groups are expected to be the most labile parts of the molecule during
fragmentation. Common fragmentation pathways for prenylated flavonoids include the loss of
isoprene units.

e Loss of a CaHs (56 Da) or CsH7 (43 Da) fragment from the prenyl side chain is a
characteristic fragmentation.

o Retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavanones,
leading to characteristic fragments that can help to identify the substitution pattern on the A
and B rings.

Experimental Protocols
NMR Spectroscopy Protocol
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e Sample Preparation:

o Dissolve 5-10 mg of purified Abyssinone IV in approximately 0.6 mL of deuterated
chloroform (CDCls).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (for a 500 MHz Spectrometer):

o 'HNMR:

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

Spectral width: 12-16 ppm

o 13C NMR:

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

Spectral width: 200-250 ppm
o 2D NMR (COSY, HSQC, HMBC):
» Use standard pulse programs provided by the spectrometer manufacturer.

» Optimize parameters such as spectral widths, number of increments, and delays for
long-range correlations (for HMBC, typically optimized for a J-coupling of 8-10 Hz).

o Data Processing:
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o Apply Fourier transformation to the acquired FIDs.

o Phase and baseline correct the spectra.

o Reference the spectra to the TMS signal.

o Integrate the *H NMR signals and determine the chemical shifts and coupling constants.

o Analyze the 2D spectra to establish correlations between protons and carbons for
complete structural assignment.

Mass Spectrometry Protocol (LC-MS/MS)

e Sample Preparation:

o Prepare a stock solution of Abyssinone IV in methanol or acetonitrile at a concentration
of 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile
phase.

e Liquid Chromatography (LC) Parameters:
o Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pm).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

o Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high
percentage of B over 10-20 minutes, hold for a few minutes, and then return to the initial
conditions to re-equilibrate the column.

o Flow Rate: 0.2-0.4 mL/min.
o Injection Volume: 1-5 pL.

e Mass Spectrometry (MS) Parameters (for an ESI-QTOF or Orbitrap instrument):
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o lonization Mode: Electrospray lonization (ESI), both positive and negative modes.
o Capillary Voltage: 3-4 kV.

o Gas Temperature: 300-350 °C.

o Nebulizer Pressure: 30-40 psi.

o Full Scan MS: Acquire data in the m/z range of 100-1000.

o Tandem MS (MS/MS): Select the precursor ion corresponding to Abyssinone IV ([M+H]*
or [M-H]~) and perform collision-induced dissociation (CID) using a range of collision
energies (e.g., 10-40 eV) to obtain a detailed fragmentation spectrum.

o Data Analysis:

o Determine the accurate mass of the molecular ion and compare it with the calculated
mass to confirm the elemental composition.

o Analyze the MS/MS spectrum to identify characteristic fragment ions and propose
fragmentation pathways.
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Caption: Experimental workflow for the analysis of Abyssinone IV.
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Caption: Logic of structural elucidation for Abyssinone IV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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abyssinone-iv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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